Enhanced Thermodynamic Stability: 4-Ethylbenzenesulfonyl Fluoride vs. Its Sulfonyl Chloride Analog
The 4-ethylbenzenesulfonyl fluoride exhibits superior thermodynamic stability compared to its direct sulfonyl chloride counterpart, 4-ethylbenzenesulfonyl chloride. This is underpinned by the significantly higher S-F bond dissociation energy, which provides greater resistance to hydrolysis and thermal decomposition, a critical advantage in multi-step synthesis and biological assays .
| Evidence Dimension | Sulfur-Halogen Bond Dissociation Energy |
|---|---|
| Target Compound Data | S-F bond dissociation energy: 81 ± 2 kcal/mol |
| Comparator Or Baseline | 4-Ethylbenzenesulfonyl chloride (S-Cl bond dissociation energy: 46 ± 4 kcal/mol) |
| Quantified Difference | 1.76-fold higher bond dissociation energy for the S-F bond |
| Conditions | Gas-phase homolytic bond dissociation energies (literature values for aryl sulfonyl halides) |
Why This Matters
This 1.76x stronger bond translates to a longer shelf-life and greater resistance to premature deactivation in protic environments, reducing procurement risks for long-term studies.
